![molecular formula C11H12BrNO3 B5118679 3-bromo-5-methyl-2-(propionylamino)benzoic acid](/img/structure/B5118679.png)
3-bromo-5-methyl-2-(propionylamino)benzoic acid
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Overview
Description
Synthesis Analysis
Synthesis of related compounds, such as 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, involves multiple steps including bromination, oxidation, and esterification, starting from vanillin. These processes yield significant insights into potential synthetic routes that could be adapted for 3-bromo-5-methyl-2-(propionylamino)benzoic acid, highlighting the importance of careful selection of starting materials and reaction conditions for achieving desired substitutions on the benzene ring (Zha Hui-fang, 2011).
Molecular Structure Analysis
Comparative studies on the crystal structures of bromo–hydroxy–benzoic acid derivatives provide a foundation for understanding the molecular structure of 3-bromo-5-methyl-2-(propionylamino)benzoic acid. Such studies indicate how bromination affects molecular geometry and intermolecular interactions, which are crucial for predicting the behavior of similar compounds in various conditions (P. A. Suchetan et al., 2016).
Chemical Reactions and Properties
Research on compounds with similar functional groups suggests a range of chemical reactions 3-bromo-5-methyl-2-(propionylamino)benzoic acid might undergo. For instance, studies on the reactivity of bromoethylbenzoic acid derivatives with zinc and amides indicate potential for nucleophilic substitution reactions that could modify the propionylamino group or introduce new functionalities (N. F. Kirillov et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It may be involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . In Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Based on its potential involvement in suzuki–miyaura cross-coupling reactions, it may influence pathways related to carbon–carbon bond formation .
Result of Action
It may contribute to the formation of new carbon–carbon bonds through suzuki–miyaura cross-coupling reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-methyl-2-(propanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-3-9(14)13-10-7(11(15)16)4-6(2)5-8(10)12/h4-5H,3H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHKWDJIFXRWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1Br)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-2-propanamidobenzoic acid |
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